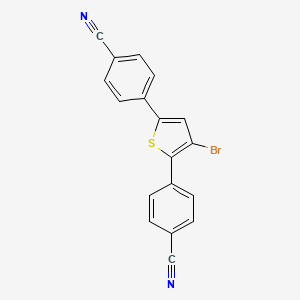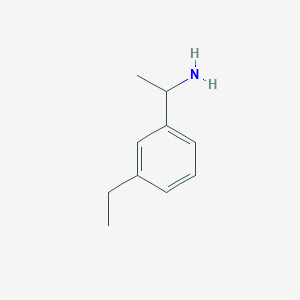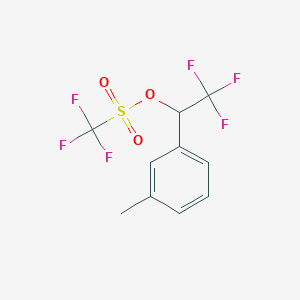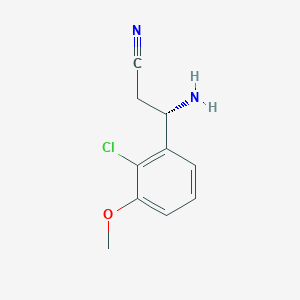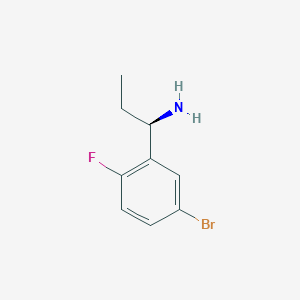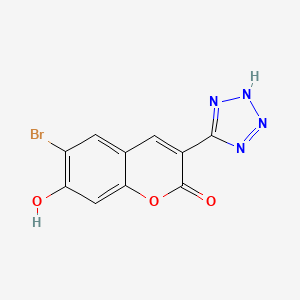
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 7th position, and a tetrazole ring attached to the 3rd position of the chromen-2-one core structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Tetrazole Formation: The tetrazole ring can be synthesized by reacting an appropriate precursor, such as an azide, with a nitrile group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom at the 6th position can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom may result in the formation of various substituted derivatives.
科学的研究の応用
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
Signal Transduction: It may interfere with cellular signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
7-Hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine atom at the 6th position, resulting in different chemical and biological properties.
6-Bromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the hydroxyl group at the 7th position, affecting its reactivity and interactions.
6-Bromo-7-hydroxy-2H-chromen-2-one: Lacks the tetrazole ring, leading to distinct chemical behavior and applications.
Uniqueness
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the presence of all three functional groups (bromine, hydroxyl, and tetrazole) in its structure. This combination imparts specific reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H5BrN4O3 |
|---|---|
分子量 |
309.08 g/mol |
IUPAC名 |
6-bromo-7-hydroxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H5BrN4O3/c11-6-2-4-1-5(9-12-14-15-13-9)10(17)18-8(4)3-7(6)16/h1-3,16H,(H,12,13,14,15) |
InChIキー |
IEOCZMMMUATZGE-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1Br)O)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


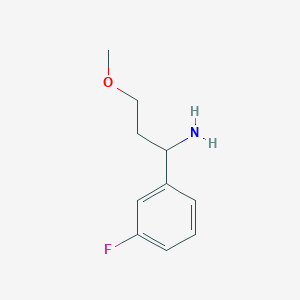
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
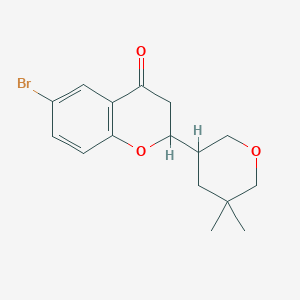
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
